1-(3,4-dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C20H14Cl2FN3O3 and its molecular weight is 434.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,4-Dichlorobenzyl)-N'-(2-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzylamine with a suitable fluorinated benzoyl derivative and a dihydropyridine precursor. The reaction conditions often include specific solvents and catalysts that facilitate the formation of the desired product with high yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that this compound inhibits the proliferation of breast cancer (MCF-7) and colon cancer (HT-29) cell lines at concentrations as low as 10 µM .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties :
- Inhibition of Pathogens : It was effective against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
- Mechanism : The antimicrobial action is thought to be related to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Recent studies suggest that this compound may possess anti-inflammatory properties :
- Cytokine Modulation : In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Application in Disease Models : The efficacy was assessed in models of rheumatoid arthritis, showing a significant reduction in clinical scores compared to control groups .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Biological Activity | Cell Line / Model | Concentration / MIC | Observations |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 10 µM | Inhibition of proliferation; apoptosis induction |
HT-29 (Colon Cancer) | 10 µM | Cell cycle arrest; increased p53 expression | |
Antimicrobial | S. aureus | 15 µg/mL | Effective against gram-positive bacteria |
E. coli | 30 µg/mL | Effective against gram-negative bacteria | |
Anti-inflammatory | Rheumatoid Arthritis Model | N/A | Reduced TNF-alpha and IL-6 levels |
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI evaluated the effects of various synthesized dihydropyridine derivatives on cancer cell lines. The results indicated that modifications in the structure significantly enhanced anticancer activity compared to non-fluorinated analogs .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against multi-drug resistant strains, demonstrating that this compound could serve as a lead for developing new antimicrobial agents .
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N'-(2-fluorobenzoyl)-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN3O3/c21-15-8-7-12(10-16(15)22)11-26-9-3-5-14(20(26)29)19(28)25-24-18(27)13-4-1-2-6-17(13)23/h1-10H,11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLOEWUMHXCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.